molecular formula C27H31N5O3 B11467751 N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2,4-dimethoxybenzamide

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2,4-dimethoxybenzamide

Cat. No.: B11467751
M. Wt: 473.6 g/mol
InChI Key: HQMXKHDIEDWBEH-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which combines a benzotriazole core with a diethylamino group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide involves multiple steps. One common method includes the following steps:

    Formation of the Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via a substitution reaction, typically using diethylamine as the reagent.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the dimethoxybenzamide moiety to the benzotriazole core through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide: shares similarities with other benzotriazole derivatives, such as:

Uniqueness

The uniqueness of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

IUPAC Name

N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C27H31N5O3/c1-7-31(8-2)19-9-12-25(18(4)13-19)32-29-23-14-17(3)22(16-24(23)30-32)28-27(33)21-11-10-20(34-5)15-26(21)35-6/h9-16H,7-8H2,1-6H3,(H,28,33)

InChI Key

HQMXKHDIEDWBEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC)C)C

Origin of Product

United States

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